1,8-Diaminoanthraquinone

Sodium-Ion Batteries Organic Cathode Materials Energy Storage

Select 1,8-Diaminoanthraquinone (1,8-DAAQ) for applications where regiospecific performance is non-negotiable. Unlike the 1,4- and 1,2-isomers with negligible triplet yields, 1,8-DAAQ demonstrates high triplet-state formation efficiency crucial for photosensitization. In sodium-ion battery cathodes, it delivers 73% capacity retention over 100 cycles, substantially outperforming the 1,5-isomer (64%). It is also a proven scaffold for colorimetric Hg²⁺/Pb²⁺ sensors and near-IR-emitting lanthanide complexes. Ensure you are ordering the correct isomer—substitution errors lead to significant functional failure.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 58037-70-0
Cat. No. B7772810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diaminoanthraquinone
CAS58037-70-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
InChIInChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
InChIKeyQWXDVWSEUJXVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diaminoanthraquinone (CAS 58037-70-0) Procurement Guide: Technical Specifications and Research Applications


1,8-Diaminoanthraquinone (1,8-DAAQ) is a synthetic anthraquinone derivative with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. It is characterized by two amino groups at the 1 and 8 positions of the anthraquinone ring system. This substitution pattern confers distinct photophysical, electrochemical, and coordination properties that differentiate it from other diaminoanthraquinone isomers. The compound is typically supplied as a yellowish-green to red powder with a melting point of 265°C .

Why 1,8-Diaminoanthraquinone Cannot Be Substituted with Generic Isomers in Critical Applications


The performance of diaminoanthraquinones is highly regiospecific. The position of amino substitution on the anthraquinone core directly governs electronic structure, redox potential, solubility, and molecular geometry, leading to dramatic differences in functional performance. For example, while 1,8-DAAQ demonstrates high triplet state formation efficiency suitable for photosensitization and catalytic fading applications, the 1,4- and 1,2-isomers exhibit very small triplet quantum yields [1]. Similarly, in sodium-ion battery cathodes, 1,8-DAAQ shows significantly superior cycle stability (73% capacity retention over 100 cycles) compared to its 1,5-isomer (64%) [2]. Interchanging isomers without rigorous qualification will result in unpredictable and often inferior performance. The following evidence quantifies these critical differences.

Quantitative Evidence for Selecting 1,8-Diaminoanthraquinone Over Analogous Compounds


Superior Cycling Stability of 1,8-Diaminoanthraquinone vs. 1,5-Diaminoanthraquinone in Sodium-Ion Battery Cathodes

In a systematic evaluation of 12 commercially available amino- and hydroxy-substituted anthraquinone derivatives for sodium-ion battery cathodes, 1,8-diaminoanthraquinone demonstrated superior cycle stability compared to its closest isomer, 1,5-diaminoanthraquinone [1]. This difference is critical for applications requiring long-term electrochemical stability.

Sodium-Ion Batteries Organic Cathode Materials Energy Storage

High Triplet State Quantum Yield of 1,8-Diaminoanthraquinone vs. 1,4- and 1,2-Isomers for Photosensitization Applications

The quantum yield of triplet formation is a key determinant of a compound's ability to act as a photosensitizer and generate singlet oxygen. A comparative study of diaminoanthraquinone isomers revealed that while the 1,4- and 1,2-isomers exhibit very small triplet quantum yields, the 1,8- and 1,5-derivatives transition to the triplet state with fairly high efficiency [1].

Photodynamic Therapy Singlet Oxygen Generation Dye Chemistry

Functional Colorimetric Sensing of Hg²⁺ and Pb²⁺ in Water Enabled by 1,8-Diaminoanthraquinone Core

The 1,8-diaminoanthraquinone core has been successfully incorporated into molecular sensors for the colorimetric, naked-eye detection of toxic heavy metals in aqueous solutions. This functional utility is attributed to the specific 1,8-substitution pattern that provides a suitable chromophoric and binding platform. One sensor design combines the 1,8-DAAQ signaling subunit with phosphonic acid esters to confer water solubility, enabling the detection of Hg²⁺ [1]. Another design links the 1,8-DAAQ core to polyazamacrocycles for the efficient binding and colorimetric detection of Pb²⁺ [2].

Chemosensors Colorimetric Detection Environmental Monitoring

1,8-Diaminoanthraquinone-Based Ligands Enable Near-IR Luminescence in Lanthanide Complexes

Chromophoric ligands based on the 1,8-diaminoanthraquinone scaffold have been synthesized and used to form monometallic lanthanide complexes. These complexes exhibit a characteristic intramolecular charge transfer (ICT) absorption band at 535-550 nm and show fluorescence at ca. 675 nm. Notably, the corresponding Nd(III), Yb(III), and Er(III) complexes reveal sensitized near-IR emission upon excitation of this ICT band [1].

Lanthanide Complexes Near-IR Luminescence Coordination Chemistry

Recommended Research and Industrial Applications for 1,8-Diaminoanthraquinone


Organic Cathode Development for Sodium-Ion Batteries

1,8-Diaminoanthraquinone is a leading candidate for developing organic cathode materials in sodium-ion batteries, particularly where long-term cycling stability is paramount. Evidence shows it maintains 73% of its capacity after 100 charge-discharge cycles, outperforming the 1,5-isomer [1]. This makes it suitable for research into sustainable and high-cycle-life energy storage solutions.

Synthesis of Photosensitizers and Photodynamic Therapy Agents

The high efficiency of triplet state formation in 1,8-DAAQ, in contrast to the very low quantum yields of the 1,4- and 1,2-isomers [1], positions it as a valuable scaffold for synthesizing photosensitizers. Researchers can leverage this property to develop new agents for photodynamic therapy (PDT) or for studying singlet oxygen-mediated reactions.

Design of Water-Soluble Colorimetric Sensors for Heavy Metals

The 1,8-DAAQ core has been proven effective in constructing colorimetric molecular sensors for the naked-eye detection of toxic metals like mercury and lead in aqueous environments [1][2]. This application scenario is ideal for developing low-cost, portable, and easy-to-use environmental monitoring devices.

Precursor for Near-IR Luminescent Lanthanide Complexes

1,8-DAAQ serves as a versatile starting material for synthesizing chromophoric ligands that sensitize near-IR emission in lanthanide complexes (e.g., Nd, Yb, Er) [1]. This application is highly relevant for research in bioimaging, optical communications, and security inks, where materials emitting in the near-IR region are required.

Quote Request

Request a Quote for 1,8-Diaminoanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.